molecular formula C19H18N2O3S B2524239 4-(benzenesulfonyl)-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine CAS No. 823828-71-3

4-(benzenesulfonyl)-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine

Cat. No.: B2524239
CAS No.: 823828-71-3
M. Wt: 354.42
InChI Key: HKEGMPVFASJKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzenesulfonyl)-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a cyclopropyl group, a methylphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone and an amide, under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the oxazole intermediate using benzenesulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via a nucleophilic substitution reaction using a cyclopropyl halide.

    Addition of the Methylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions to form corresponding amines.

    Substitution: The cyclopropyl and methylphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.

    Substitution: Reagents such as sodium hydride or lithium diisopropylamide can be used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like bromine or iodine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfonyl group would yield sulfone derivatives, while reduction of the oxazole ring would yield amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfonyl and oxazole groups.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzenesulfonyl group may act as an electrophilic center, while the oxazole ring could participate in hydrogen bonding or π-π interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(benzenesulfonyl)-N-cyclopropyl-2-phenyl-1,3-oxazol-5-amine: Similar structure but lacks the methyl group on the phenyl ring.

    4-(benzenesulfonyl)-N-cyclopropyl-2-(4-chlorophenyl)-1,3-oxazol-5-amine: Similar structure but has a chlorine substituent instead of a methyl group.

Uniqueness

4-(benzenesulfonyl)-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, potentially leading to improved efficacy in certain applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-13-7-9-14(10-8-13)17-21-19(18(24-17)20-15-11-12-15)25(22,23)16-5-3-2-4-6-16/h2-10,15,20H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEGMPVFASJKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.